molecular formula C15H17N3O2 B7152594 N-[2-(cyclopropylmethoxy)phenyl]-2-methyl-1H-imidazole-5-carboxamide

N-[2-(cyclopropylmethoxy)phenyl]-2-methyl-1H-imidazole-5-carboxamide

Cat. No.: B7152594
M. Wt: 271.31 g/mol
InChI Key: KDJUUYCQAHCTOL-UHFFFAOYSA-N
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Description

N-[2-(cyclopropylmethoxy)phenyl]-2-methyl-1H-imidazole-5-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclopropylmethoxy)phenyl]-2-methyl-1H-imidazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-(cyclopropylmethoxy)benzohydrazide, which is then reacted with various reagents to form the desired imidazole derivative. Key reagents used in this process include triphenylphosphine, triethylamine, carbon tetrachloride, and acetonitrile. The reaction is carried out at elevated temperatures, often around 100°C, to facilitate the formation of the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclopropylmethoxy)phenyl]-2-methyl-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(cyclopropylmethoxy)phenyl]-2-methyl-1H-imidazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclopropylmethoxy)phenyl]-2-methyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(cyclopropylmethoxy)phenyl]-2-methyl-1H-imidazole-5-carboxamide is unique due to its specific substitution pattern and the presence of the cyclopropylmethoxy group. This structural feature may confer distinct biological properties and enhance its potential as a therapeutic agent.

Properties

IUPAC Name

N-[2-(cyclopropylmethoxy)phenyl]-2-methyl-1H-imidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-10-16-8-13(17-10)15(19)18-12-4-2-3-5-14(12)20-9-11-6-7-11/h2-5,8,11H,6-7,9H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJUUYCQAHCTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)C(=O)NC2=CC=CC=C2OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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